molecular formula C13H29N3 B1363446 1-(3-Dipropylaminopropyl)piperazine CAS No. 827614-51-7

1-(3-Dipropylaminopropyl)piperazine

Cat. No.: B1363446
CAS No.: 827614-51-7
M. Wt: 227.39 g/mol
InChI Key: INURTONYJXVENS-UHFFFAOYSA-N
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Description

Foundational Significance of the Piperazine (B1678402) Scaffold in Contemporary Medicinal Chemistry Research

The piperazine ring is a cornerstone in modern medicinal chemistry, valued for its versatile nature. rsc.orgfluorochem.co.uk This six-membered heterocyclic nucleus, with its two opposing nitrogen atoms, imparts a range of desirable properties to drug candidates. researchgate.net Its presence can significantly influence a molecule's solubility, basicity, and conformational flexibility, all of which are critical for modulating pharmacokinetic and pharmacodynamic profiles. activate-scientific.combuyersguidechem.com The two nitrogen atoms can be readily substituted, allowing for the creation of a vast library of derivatives with diverse biological activities. nih.gov This adaptability makes the piperazine scaffold a powerful tool for optimizing lead compounds and developing new therapeutic agents. nih.gov The ability of the piperazine moiety to improve the pharmacokinetic characteristics of drug candidates is partly due to the appropriate pKa of its nitrogen atoms, which can lead to increased water solubility and bioavailability. researchgate.netnih.gov

The piperazine ring is not merely a passive linker; it actively participates in interactions with biological targets. It can act as a hydrogen bond acceptor and its substitution patterns can introduce hydrophobic or other functional groups without necessarily creating a new stereocenter. researchgate.net This structural feature is a key reason why piperazine is found in a wide array of approved drugs targeting various diseases. nih.gov

Historical Trajectories and Evolution of Piperazine Derivatives within Pharmacological Inquiry

The journey of piperazine in pharmacology began in the early 20th century when it was introduced as an anthelmintic agent to treat parasitic worm infections. nih.govnih.gov Its mode of action was found to be the paralysis of parasites, allowing for their expulsion from the host. nih.govnih.gov This initial success paved the way for the exploration of a vast number of its derivatives.

Over the decades, the simple piperazine core has been incorporated into a multitude of drugs with a wide range of therapeutic applications. These include antipsychotics, antidepressants, antihistamines, anti-cancer agents, and antivirals. nih.govcymitquimica.com The evolution of piperazine derivatives showcases a classic tale of medicinal chemistry: a simple, effective scaffold being continuously modified and optimized to interact with an expanding array of biological targets, leading to the development of numerous life-saving medications. nih.govcymitquimica.com

Structural Diversity and Classification Methodologies for Piperazine-Containing Research Compounds

The structural diversity of piperazine derivatives is immense, owing to the ease of substitution at its two nitrogen atoms. This has led to a classification system based on the nature of the substituents. Some of the major classes include:

Phenylpiperazines: Characterized by a phenyl group directly attached to one of the piperazine nitrogens. researchgate.net

Benzylpiperazines: Where a benzyl (B1604629) group is attached to a piperazine nitrogen. researchgate.net

Diphenylmethylpiperazines (Benzhydrylpiperazines): Featuring a diphenylmethyl group on a nitrogen atom. nih.gov

Pyridinylpiperazines and Pyrimidinylpiperazines: Containing a pyridinyl or pyrimidinyl moiety, respectively. nih.gov

Tricyclics: In these compounds, the piperazine ring is part of a larger, more complex tricyclic system. nih.gov

Beyond these broad categories, further diversity is achieved by introducing various substituents on the aromatic rings or the second nitrogen of the piperazine, as well as by varying the length and nature of any alkyl chains. nih.gov This extensive structural variety allows for the fine-tuning of a compound's properties to achieve desired biological activity and pharmacokinetic profiles. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperazin-1-yl-N,N-dipropylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N3/c1-3-8-15(9-4-2)10-5-11-16-12-6-14-7-13-16/h14H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INURTONYJXVENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371133
Record name 1-(3-Dipropylaminopropyl)piperazine
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Molecular Weight

227.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827614-51-7
Record name N,N-Dipropyl-1-piperazinepropanamine
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Record name 1-(3-Dipropylaminopropyl)piperazine
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Record name 827614-51-7
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Advanced Synthetic Methodologies for 1 3 Dipropylaminopropyl Piperazine and Analogous Structures

Established and Emerging Synthetic Pathways for Substituted Piperazine (B1678402) Systems

The piperazine ring is a common structural motif in many biologically active compounds and pharmaceuticals. thieme-connect.comnih.gov Consequently, numerous methods for its synthesis and functionalization have been developed. thieme-connect.comresearchgate.net

Alkylation Strategies for Piperazine Ring Functionalization

Direct alkylation of the piperazine ring is a fundamental and widely used method for introducing substituents onto the nitrogen atoms. researchgate.netnih.gov This approach typically involves reacting piperazine or a monosubstituted piperazine with an appropriate alkylating agent. For the synthesis of 1-(3-Dipropylaminopropyl)piperazine, a key intermediate would be N,N-dipropyl-3-chloropropylamine, which can be synthesized from the corresponding alcohol. prepchem.com

A common challenge in the direct alkylation of piperazine is controlling the degree of substitution to achieve mono-alkylation versus di-alkylation. researchgate.net One strategy to overcome this is to use a large excess of piperazine. Another effective method involves the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, to block one of the nitrogen atoms, allowing for selective alkylation of the other. researchgate.net The protecting group can then be removed in a subsequent step. For instance, N-Boc-piperazine can be alkylated, followed by deprotection to yield the desired monosubstituted piperazine. nih.govresearchgate.net

The choice of base and solvent is also critical for optimizing the reaction conditions. For example, potassium carbonate in acetone (B3395972) is a commonly used system for the alkylation of N-acetylpiperazine. researchgate.net

Amidation and Reductive Amination Approaches in Piperazine Synthesis

Amidation followed by reduction provides an alternative route to N-alkylated piperazines. This two-step process involves first forming an amide bond between a piperazine and a carboxylic acid or its derivative, followed by reduction of the amide to the corresponding amine.

Reductive amination is another powerful technique for the synthesis of substituted piperazines. thieme-connect.comresearchgate.netnih.gov This method involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. thieme-connect.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a mild and selective option. nih.gov Continuous-flow hydrogenation has also emerged as a green and scalable alternative for reductive amination, offering advantages in terms of safety and waste reduction. thieme-connect.com This technique has been successfully applied to the synthesis of benzylpiperazines. thieme-connect.com

For the synthesis of more complex piperazine structures, intramolecular reductive amination can be a valuable strategy. researchgate.net Additionally, a novel approach involves the sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines, which then undergo reductive cyclization to yield substituted piperazines. mdpi.com

Transition Metal-Catalyzed C-H Functionalization for Piperazine Scaffolds

In recent years, transition metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical tool for the direct modification of organic molecules, including piperazine scaffolds. nsf.govrsc.orgyoutube.com This strategy avoids the need for pre-functionalized starting materials, offering a more direct and efficient route to complex structures. nsf.gov

Palladium catalysts are frequently employed in these reactions, often in conjunction with directing groups that position the metal catalyst in close proximity to the desired C-H bond to be functionalized. nih.govrsc.org This approach allows for high regioselectivity. For example, palladium-catalyzed C-H arylation of aliphatic amines, including piperidine (B6355638) derivatives, has been successfully demonstrated. nih.gov While significant progress has been made in the functionalization of C(sp²)–H bonds, the activation of less reactive C(sp³)–H bonds remains a greater challenge. nih.gov

Precursor Selection and Optimization of Synthetic Routes for Research Scale Production

The selection of appropriate precursors is a critical first step in any synthetic sequence. For the synthesis of this compound, key precursors would include piperazine and a suitable three-carbon electrophile bearing a dipropylamino group, such as 3-chloro-N,N-dipropylamine. The synthesis of this chloro-amine can be achieved from 3-(dimethylamino)propyl chloride hydrochloride through various methods. chemicalbook.comchemicalbook.com

For larger-scale production, factors such as the scalability of the reaction and the safety of the reagents and conditions become paramount. Pilot-scale synthesis of anhydrous piperazine has been studied to optimize process conditions for industrial applications. researchgate.net

Methodological Advancements in Yield Enhancement and Purity Control for Chemical Synthesis

Maximizing the yield and ensuring the high purity of the final product are central goals in chemical synthesis. Several strategies can be employed to achieve this.

Table 1: Strategies for Yield Enhancement and Purity Control

StrategyDescription
Optimization of Reaction Conditions Systematically varying parameters such as temperature, reaction time, solvent, and catalyst to find the optimal conditions for maximum product formation and minimal side-product generation. researchgate.net
Use of Protecting Groups Temporarily blocking reactive functional groups to prevent unwanted side reactions and direct the reaction to the desired outcome. nih.govresearchgate.net
Purification Techniques Employing methods such as column chromatography, recrystallization, and distillation to separate the desired product from unreacted starting materials, byproducts, and other impurities. researchgate.net
Flow Chemistry Utilizing continuous-flow reactors can offer better control over reaction parameters, leading to improved yields and purity, as well as enhanced safety and scalability. thieme-connect.comnih.gov

The choice of purification method depends on the physical and chemical properties of the target compound. For example, the separation of diastereomers often requires specialized chromatographic techniques. nih.gov

Analytical Spectroscopic and Chromatographic Characterization of Novel Piperazine Derivatives

Once a new piperazine derivative has been synthesized, its structure and purity must be rigorously confirmed using a combination of analytical techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the molecular structure of organic compounds. researchgate.netjksus.orgresearchgate.net They provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, which helps to confirm its identity. nih.govpreprints.orgojp.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in structure confirmation. nih.govpreprints.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of those groups. researchgate.netnih.gov

Chromatographic Methods:

Gas Chromatography (GC): GC is used to separate and analyze volatile compounds. When coupled with a mass spectrometer (GC-MS), it is a powerful tool for identifying the components of a mixture. ojp.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for non-volatile or thermally unstable compounds. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to assess the purity of a compound. nih.gov

By combining these analytical methods, chemists can confidently characterize newly synthesized piperazine derivatives and ensure their suitability for further study.

Potential Therapeutic Applications and Future Research Directions

Given the vast range of biological activities exhibited by piperazine (B1678402) derivatives, 1-(3-Dipropylaminopropyl)piperazine could be a candidate for screening in various therapeutic areas. The structural motif of a piperazine connected to another amine via a propyl linker is found in some compounds with activity at central nervous system targets.

Future research on this compound would necessitate a comprehensive screening program to identify any potential biological activity. This would involve in vitro assays against a panel of receptors, enzymes, and ion channels. Should any promising activity be identified, further studies would be required to elucidate its mechanism of action, evaluate its efficacy in animal models, and determine its full pharmacokinetic and toxicological profile.

Computational Chemistry and in Silico Methodologies Applied to 1 3 Dipropylaminopropyl Piperazine Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its target protein at the atomic level.

Prediction of Binding Modes and Conformation in Receptor Binding Sites

Molecular docking simulations are crucial for understanding how a ligand like a 1-(3-Dipropylaminopropyl)piperazine derivative might bind to a biological target. The process involves predicting the binding mode and the conformation of the ligand within the receptor's binding site. For instance, in studies of piperazine (B1678402) derivatives as potential inhibitors of enzymes like Dipeptidyl peptidase-IV (DPP-IV), molecular docking helps to establish the binding affinity and orientation of the compound within the active site. nih.gov Similarly, docking studies on piperazine derivatives targeting the androgen receptor have been used to predict binding affinities and the formation of stable complexes. nih.gov The conformation of the ligand, which refers to the spatial arrangement of its atoms, is a key determinant of its binding affinity and efficacy. Conformational analysis, often performed in conjunction with docking, helps identify the most energetically favorable conformations of the molecule for receptor binding. nih.govnih.gov

Identification of Key Amino Acid Residues Involved in Ligand Binding

A significant outcome of molecular docking is the identification of key amino acid residues within the target protein that are crucial for ligand binding. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, docking studies of piperazine derivatives with the androgen receptor have revealed specific hydrogen, electrostatic, and hydrophobic bond interactions that contribute to the stability of the ligand-receptor complex. nih.gov In the context of other piperazine-containing compounds, docking has been instrumental in identifying critical interactions with residues in targets like the estrogen receptor α (ERα) and topoisomerase II. mdpi.commdpi.com Understanding these interactions is vital for the rational design of more potent and selective inhibitors.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of a ligand-receptor complex over time. Unlike the static picture provided by molecular docking, MD simulations can reveal the flexibility of both the ligand and the protein, offering a more realistic representation of the biological environment. nih.gov These simulations can recreate the opening and closing of protein domains upon ligand binding and help to understand the complex kinetics of enzymes. nih.gov For piperazine derivatives, MD simulations can be used to assess the stability of the predicted binding poses obtained from docking. For instance, simulations of a chiral pyrimidinyl-piperazine carboxamide complexed with α-glucosidase have shown that the complex maintains a consistent binding pose, indicating stability. nih.gov The duration of these simulations can range from nanoseconds to microseconds, providing detailed insights into the dynamic behavior of the system. nih.gov

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.gov DFT methods can be used to optimize the geometry of molecules and calculate various properties such as bond lengths, bond angles, and electronic energies. jksus.org These calculations are valuable for understanding the intrinsic properties of a compound like this compound. For example, DFT has been used to study the structural and electronic properties of piperazine derivatives, providing insights into their stability and reactivity. jksus.org Furthermore, DFT can be applied to study the behavior of molecules under different conditions, such as high pressure, revealing changes in electronic properties and bond structures. nih.govbohrium.com The choice of functional and basis set in DFT calculations is critical for obtaining accurate results. jksus.orgmdpi.com

In Silico Pharmacokinetic and Pharmacodynamic Modeling and Prediction

In silico methods are increasingly used to predict the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of drug candidates. These predictions help in the early stages of drug discovery to select compounds with favorable profiles for further development.

In silico pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) predictions for piperazine derivatives have been performed using various software tools. nih.govresearchgate.net These tools can estimate properties like aqueous solubility, lipophilicity, and potential for oral bioavailability based on the molecular structure. mdpi.com For instance, studies on piperazine derivatives have used these predictions to identify candidates with good absorption potential and adherence to drug-likeness rules, suggesting a lower probability of adverse effects. mdpi.com

Pharmacodynamic modeling, on the other hand, aims to understand the relationship between drug concentration and its effect. While specific in vivo results are excluded here, in silico approaches can model the interaction of a compound with its target and predict its potential biological activity. nih.gov For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate molecular descriptors of piperazine derivatives with their inhibitory activity against a specific target. nih.govmdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules.

High-Throughput Screening (HTS) Platforms for the Identification of Novel Piperazine Leads

High-Throughput Screening (HTS) has revolutionized the initial stages of drug discovery by enabling the rapid testing of vast libraries of chemical compounds for specific biological activity. youtube.com This automated process is crucial for identifying "hits"—compounds that exhibit a desired effect against a biological target—from which more potent and selective "leads" can be developed. youtube.comnih.gov For piperazine scaffolds, HTS platforms are instrumental in exploring their diverse chemical space to uncover novel therapeutic candidates.

The primary goal of HTS is to efficiently screen large collections of molecules, which can number in the hundreds of thousands, to identify potential candidates that modulate a specific biological pathway or target. youtube.comnih.gov These platforms utilize robotics, automation, and miniaturization to test compounds in multi-well plates, significantly accelerating the pace of research. nih.gov

Various HTS assays are employed, including:

Cell-based assays: These assess the compound's effect on whole cells, providing insights into its physiological impact, such as inhibiting cancer cell growth.

Biochemical assays: These measure the effect of a compound on a specific molecular target, like an enzyme or receptor, in a cell-free system. nih.gov

An ultra-high-throughput screening of 1.2 million compounds, for instance, successfully identified sulfonyl piperazine compounds that target essential bacterial processes. nih.gov HTS has also been used to screen for novel adenosine (B11128) A(2A) receptor antagonists, leading to the identification of new lead compounds from encoded combinatorial collections. researchgate.net The success of HTS campaigns provides a strong foundation for medicinal chemistry efforts to optimize the identified hits into viable drug candidates. nih.gov

Table 1: Examples of High-Throughput Screening in Drug Discovery

Screening TypeTarget/GoalLibrary SizeOutcomeReference
Ultra-High-Throughput ScreeningAntibacterial agents against E. coli1.2 millionIdentification of sulfonyl piperazine compounds targeting lipid A biosynthesis. nih.gov
Whole Organism ScreeningAnti-schistosomal agents~300,000Identification of compounds with activity against larval, juvenile, and adult Schistosoma mansoni. nih.gov
Encoded Combinatorial Library ScreeningAdenosine A(2A) receptor antagonistsNot specifiedDiscovery of novel antagonist series. researchgate.net

Advanced Imaging Modalities for Receptor Distribution and Occupancy Studies (e.g., PET Imaging Probes)

Advanced imaging techniques, particularly Positron Emission Tomography (PET), are indispensable tools for studying the in vivo behavior of drug candidates. frontiersin.org PET allows for the non-invasive visualization and quantification of physiological processes at the molecular level, providing critical information for drug development. frontiersin.orgresearchgate.net By radiolabeling piperazine derivatives, researchers can create PET probes to study their distribution in the body, their ability to cross the blood-brain barrier, and their interaction with specific receptors. frontiersin.orgnih.gov

PET studies are crucial for:

Determining Receptor Distribution: Mapping the location and density of target receptors in various tissues and organs. frontiersin.orgnih.gov

Assessing Receptor Occupancy: Quantifying the extent to which a drug binds to its target receptor at different doses. This information is vital for selecting the appropriate dosage for clinical trials. frontiersin.org

Evaluating Pharmacokinetics: Tracking the absorption, distribution, metabolism, and excretion of a drug candidate in a living organism. nih.govnih.gov

For example, a piperazine derivative was radiolabeled with Carbon-11 ([¹¹C]) to create a PET probe for imaging metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1). nih.gov The study demonstrated high uptake of the tracer in brain regions known to have high mGluR1 density, confirming its suitability for mapping these receptors. nih.gov Similarly, another [¹¹C]-labeled piperazine derivative was developed to image sigma-2 (σ₂) receptors, which are overexpressed in many cancers. nih.gov While this specific probe did not prove useful for tumor imaging in vivo, the study highlights the methodology's potential. nih.gov These studies underscore the power of PET to provide a direct link between drug concentration and its pharmacological effect at the target site. frontiersin.org

Structural Biology Approaches: X-ray Crystallography and Cryo-Electron Microscopy for Ligand-Target Complexes

Understanding the three-dimensional structure of a drug molecule bound to its biological target is fundamental to structure-based drug design (SBDD). nih.govfrontiersin.org X-ray crystallography and, more recently, cryogenic electron microscopy (cryo-EM) are the primary techniques used to elucidate these high-resolution structures. nih.govresearchgate.net

X-ray crystallography has long been the gold standard for determining the atomic structure of proteins and other biological macromolecules. The technique involves crystallizing the ligand-target complex and then bombarding the crystal with X-rays. The resulting diffraction pattern can be used to calculate the electron density and, consequently, the precise arrangement of atoms. mdpi.comacs.org This has been successfully applied to various piperazine-based complexes, providing detailed insights into their binding modes. mdpi.comrsc.org For instance, the crystal structure of a pyrrolo[3,4-c]pyrrole (B14788784) derivative containing a piperazine moiety was determined to understand its structural properties. mdpi.com

Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative, particularly for large, complex, or membrane-bound proteins that are difficult to crystallize. nih.govfrontiersin.org In cryo-EM, samples are flash-frozen in a thin layer of vitreous ice and imaged with an electron microscope. youtube.com The "resolution revolution" in cryo-EM now allows for routine structure determination at near-atomic resolution. nih.govresearchgate.net Cryo-EM was used to determine the structure of the delta opioid receptor (δOR) in a complex with a G-protein and a small-molecule agonist containing a piperazine group. nih.gov This structural information is critical for understanding the mechanism of receptor activation and for designing new, more effective drugs. youtube.comnih.gov

These structural biology techniques provide an atomic-level blueprint that guides medicinal chemists in optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. frontiersin.org

Emerging Therapeutic Research Frontiers for Piperazine Scaffolds

The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of approved drugs and its ability to interact with multiple biological targets. tandfonline.comnih.gov Its versatile structure allows for easy modification, enabling the fine-tuning of pharmacological properties. tandfonline.com Research continues to uncover new therapeutic applications for piperazine-containing compounds, extending far beyond their initial use. benthamdirect.comresearchgate.net

The flexible core of the piperazine moiety is a valuable building block for designing novel bioactive agents. benthamdirect.comresearchgate.net This has led to the discovery of piperazine derivatives with a broad spectrum of pharmacological activities, including:

Anticancer: Acting on various cancer cell lines and targets. benthamdirect.comresearchgate.net

Antimicrobial: Showing activity against bacteria, fungi, and viruses. benthamdirect.comresearchgate.net

Neuropharmacological: Including antidepressant, anxiolytic, anticonvulsant, and cognition-enhancing effects. benthamdirect.comresearchgate.net

Anti-inflammatory and Analgesic: Demonstrating potential to manage pain and inflammation. thieme-connect.com

Antimalarial and Antituberculosis: Providing leads for new treatments against infectious diseases. nih.govbenthamdirect.com

Antidiabetic: Showing potential in the management of metabolic disorders. researchgate.net

The ability to incorporate the piperazine scaffold as a linker or as a key pharmacophoric group has made it a cornerstone of modern drug design. tandfonline.comresearchgate.net For example, novel N,N'-bis (3-aminopropyl) piperazine derivatives have been synthesized and shown to have promising antimicrobial, antioxidant, and anticancer activities in preclinical studies. researchgate.net

Table 2: Selected Therapeutic Areas for Piperazine Scaffolds

Therapeutic AreaExample of ActivityReference(s)
OncologyAnticancer, Anti-proliferative benthamdirect.comresearchgate.net
Infectious DiseasesAntibacterial, Antifungal, Antiviral, Antimalarial nih.govbenthamdirect.comresearchgate.netnih.gov
Central Nervous SystemAntidepressant, Anxiolytic, Cognition Enhancer benthamdirect.comresearchgate.net
Inflammation & PainAnti-inflammatory, Analgesic thieme-connect.com
Metabolic DiseasesAntidiabetic researchgate.net

Contemporary Challenges and Future Opportunities in Piperazine-Based Chemical Compound Research

Despite the proven success and vast potential of piperazine-based compounds, several challenges remain in their research and development. A significant hurdle is the exploration of the vast, untapped chemical space. Analysis shows that the majority of existing piperazine drugs are substituted at the N1 and N4 positions, leaving the carbon positions of the ring largely unexplored. nih.gov Developing efficient and asymmetric synthetic methods to access these carbon-substituted piperazines is a key challenge that could unlock new biological activities. nih.gov

Furthermore, optimizing the drug-like properties of new piperazine leads is a continuous challenge. This includes improving metabolic stability, reducing off-target effects, and ensuring favorable pharmacokinetic profiles. researchgate.net The inherent flexibility of the piperazine ring can be both an advantage and a disadvantage; while it allows for binding to diverse targets, it can also lead to conformational ambiguity. Designing more rigid or conformationally constrained piperazine analogs is one strategy to improve selectivity and potency. tandfonline.com

The future of piperazine research holds significant opportunities. The integration of computational methods, such as AI and machine learning, with HTS and structural biology can accelerate the discovery and optimization process. youtube.com There is a growing opportunity to design piperazine-based molecules for novel and challenging targets, such as protein-protein interactions. medchemexpress.com Additionally, the development of piperazine-based chemical probes and diagnostic agents, like PET tracers, will continue to be a valuable area of research. nih.govnih.gov The versatility of the piperazine scaffold ensures its continued prominence as a source of new therapeutic agents to address unmet medical needs. benthamdirect.comresearchgate.net

Conclusion

The piperazine (B1678402) scaffold continues to be a rich source of inspiration for medicinal chemists, offering a versatile platform for the design of novel therapeutic agents. While the specific compound 1-(3-Dipropylaminopropyl)piperazine is not yet well-characterized in the scientific literature, its structure suggests potential for biological activity. Further investigation, beginning with its synthesis and comprehensive biological screening, is warranted to uncover any therapeutic potential it may hold. The exploration of such derivatives is a testament to the enduring importance of the piperazine nucleus in the ongoing quest for new and improved medicines.

Q & A

Q. What synthetic methodologies are recommended for 1-(3-Dipropylaminopropyl)piperazine, and how do reaction conditions influence yield?

Piperazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) are effective for introducing alkylamine groups to the piperazine core, as demonstrated in peptide derivatization studies . Optimizing solvent systems (e.g., DCM/H₂O mixtures) and stoichiometric ratios (e.g., 1.2 equiv. of nucleophile) can improve yields beyond 90%. Temperature control (ambient to 60°C) and reaction monitoring via TLC are critical for minimizing side products.

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • NMR : Proton and carbon NMR can confirm substitution patterns and alkyl chain integration. For example, piperazine derivatives show distinct signals for methylene protons adjacent to nitrogen at δ ~2.5–3.5 ppm .
  • Mass Spectrometry : High-resolution MS (e.g., GC-EI-MS) identifies molecular ions and fragmentation patterns, crucial for distinguishing isomers .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) evaluates purity, particularly for detecting unreacted starting materials .

Q. How can researchers validate the reproducibility of synthesis protocols for this compound?

Reproducibility requires strict control of reagent quality (e.g., anhydrous conditions for EDC), reaction time (monitored via TLC), and purification methods (e.g., silica gel chromatography with ethyl acetate/hexane gradients). Inter-laboratory validation using standardized protocols, as described for similar piperazine analogs, ensures consistency .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in receptor binding affinity data for piperazine derivatives?

Discrepancies in binding data may arise from differences in assay conditions (e.g., pH, temperature) or isomer contamination. Use orthogonal methods:

  • Radioligand Binding Assays : Compare displacement curves for dopamine (DAT) and serotonin (SERT) transporters under standardized buffer conditions .
  • Isomer-Specific Analysis : Raman microspectroscopy with Principal Component Analysis (PCA) can differentiate isomers, as shown for trifluoromethylphenyl-piperazine analogs .

Q. How does the substitution pattern on the piperazine ring influence pharmacokinetic properties?

Substituent size and polarity directly impact bioavailability. For example:

  • Dipropylaminopropyl groups enhance lipophilicity, potentially improving blood-brain barrier (BBB) penetration, as seen in dopamine transporter inhibitors .
  • Hydrophilic groups (e.g., hydroxyethyl) increase solubility but reduce CNS penetration. Quantitative Structure-Activity Relationship (QSAR) models, validated for phenylpiperazines, can predict these effects .

Q. What advanced computational methods aid in predicting the compound’s interaction with biological targets?

  • Molecular Docking : Simulate binding poses with DAT or GPCRs using software like AutoDock Vina, referencing crystallographic data from GBR-12909 analogs .
  • Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over 100-ns simulations to identify critical hydrogen bonds or hydrophobic interactions .

Q. How can multivariate statistical analysis enhance the interpretation of spectral data for piperazine derivatives?

PCA and Linear Discriminant Analysis (LDA) of Raman spectra (20 mW laser, 128 scans) effectively separate isomers like 3-TFMPP and 4-TFMPP, even at low concentrations (≤1 µg/mL) . This approach minimizes subjective interpretation of overlapping spectral peaks.

Data Analysis and Optimization

Q. What methodologies optimize derivatization efficiency for mass spectrometry-based proteomics studies?

Piperazine-based derivatization (e.g., 2-PP or 2-PMP) enhances ionization efficiency of low-MW peptides. Key steps:

  • Use EDC/HOAt in a 1:2 H₂O/DCM mixture.
  • Purify derivatized peptides via reversed-phase HPLC to remove excess reagents.
  • Validate signal enhancement using tryptic digests of α-transferrin as a positive control .

Q. How do researchers address low yields in multi-step syntheses of substituted piperazines?

  • Intermediate Trapping : Use Boc-protection for secondary amines to prevent side reactions during alkylation .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps, optimizing pressure (1–3 atm) and temperature (25–50°C) .

Q. What in vitro models are suitable for evaluating the neuropharmacological activity of this compound?

  • Cell-Based Assays : HEK-293 cells expressing human DAT or SERT for uptake inhibition studies .
  • Brain Slice Electrophysiology : Measure dopaminergic neuron firing rates in rodent midbrain slices to assess functional effects .

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